Imidazole, (2-(triethoxysilyl)ethyl)-
Description
Structure
2D Structure
Properties
CAS No. |
72264-84-7 |
|---|---|
Molecular Formula |
C11H22IN2O4S- |
Molecular Weight |
405.28 g/mol |
InChI |
InChI=1S/C11H22IN2O4S/c1-4-15-12(16-5-2,19-18-6-3)17-10-7-11-13-8-9-14-11/h8H,4-7,9-10H2,1-3H3/q-1 |
InChI Key |
WTPDEBNNQNYCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOS[I-](OCC)(OCC)OCCC1=NCC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for 2 Triethoxysilyl Ethyl Imidazole
Advanced Synthetic Routes and Strategies for Imidazole-Functionalized Silanes
The synthesis of (2-(triethoxysilyl)ethyl)imidazole is primarily a two-step process that first involves the functionalization of the imidazole (B134444) ring, followed by the attachment of the triethoxysilyl group. The specific strategies employed are crucial for achieving high yields and purity of the final product.
Alkylation and Functionalization Techniques on Imidazole Rings
The initial step in the synthesis of the target molecule involves the introduction of a vinyl group onto the imidazole ring, creating the precursor 1-vinylimidazole (B27976). This is typically achieved through an N-alkylation reaction. A common method involves the reaction of imidazole with a suitable vinylating agent.
Alternatively, a two-step approach can be employed where imidazole is first reacted with a dihaloethane, such as 1,2-dichloroethane, to form an N-(2-chloroethyl)imidazole intermediate. This is followed by a dehydrochlorination reaction to generate the vinyl group. This method has been shown to proceed smoothly in aqueous media under phase-transfer catalysis (PTC) conditions, leading to high yields of 1-vinylpyrazoles, a related class of compounds. google.com
Another important synthetic consideration is the direct alkylation of an imidazole salt. For instance, a similar compound, 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, has been synthesized by first preparing sodium imidazolide (B1226674) from imidazole and sodium hydroxide (B78521). This salt is then reacted with (3-chloropropyl)trimethoxysilane in toluene (B28343) at reflux for an extended period, resulting in an 82% yield of the desired product. researchgate.net This approach highlights the utility of pre-forming the imidazolide anion to enhance nucleophilicity for the subsequent alkylation step.
The choice of base and solvent system is critical in these alkylation reactions. Alkali metal hydroxides or carbonates are commonly used bases. researchgate.net The reaction temperature is also a key parameter, with a typical range of 75°C to 115°C being optimal for the alkylation of imidazoles with alkyl halides. researchgate.net
Hydrosilylation Approaches in the Synthesis of Organosilanes
The second major step is the hydrosilylation of the vinyl-functionalized imidazole with triethoxysilane (B36694) (HSi(OEt)₃). This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the vinyl group. This transformation is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective. mdpi.comipb.pt
Prominent catalysts for this reaction include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). mdpi.comipb.pt These catalysts are known for their high activity, often achieving a high number of catalytic cycles. mdpi.com The general mechanism, first proposed by Chalk and Harrod, involves the oxidative addition of the silane (B1218182) to the platinum center, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination to yield the desired organosilane and regenerate the catalyst. mdpi.com
The reaction conditions for hydrosilylation can influence the regioselectivity of the addition. The desired product, (2-(triethoxysilyl)ethyl)imidazole, is the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the vinyl group. Platinum catalysts generally favor the formation of this linear isomer. mdpi.com The reaction is typically carried out in a suitable solvent, and the temperature can be controlled to optimize the reaction rate and selectivity.
Recent advancements have also explored the use of other metal catalysts, such as those based on rhodium, which can also exhibit high catalytic activity in hydrosilylation reactions. rsc.org Furthermore, the development of heterogeneous single-atom platinum catalysts has shown promise for achieving high activity and selectivity in Si-C bond formation. mdpi.com
Precursor Reactivity and Selectivity in Targeted Synthesis
The reactivity of the precursors plays a pivotal role in the successful synthesis of (2-(triethoxysilyl)ethyl)imidazole. The nucleophilicity of the imidazole nitrogen is a key factor in the initial alkylation step. The use of a strong base to deprotonate the imidazole enhances its reactivity towards the alkylating agent. researchgate.net
In the context of vinyl-substituted heterocycles, the electronic nature of the ring can influence the reactivity of the vinyl group. Vinylpyrazoles, for example, are reported to be reluctant to participate in certain reactions like Diels-Alder cycloadditions due to the aromaticity of the pyrazole (B372694) ring. google.com While 1-vinylimidazole is generally reactive towards hydrosilylation, the electron-rich nature of the imidazole ring can influence the interaction with the metal catalyst.
Selectivity is a major consideration in both synthetic steps. During the N-alkylation of imidazole, the potential for dialkylation exists, although this is generally minimized by controlling the stoichiometry of the reactants. In the hydrosilylation step, the primary concern is regioselectivity. The formation of the α-isomer (Markovnikov product) is a potential side reaction. The choice of catalyst is crucial in directing the reaction towards the desired β-isomer (anti-Markovnikov product). nih.gov For example, while platinum catalysts are known to favor the formation of the linear product, ruthenium-based catalysts have been shown to yield the branched isomer in the hydrosilylation of alkynes. nih.gov
Purification and Characterization Techniques (Excluding Basic Identification Data)
Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the (2-(triethoxysilyl)ethyl)imidazole.
Advanced purification of organosilanes often involves distillation under reduced pressure. google.com This technique is particularly useful for separating the desired product from lower-boiling starting materials or higher-boiling side products and catalyst residues. Given that organoalkoxysilanes can undergo self-condensation, it is often recommended to store them at low temperatures, sometimes in an ethanolic solution, to maintain their stability. researchgate.net Column chromatography is another powerful purification method. For organoalkoxysilanes, silica (B1680970) gel chromatography can be employed, sometimes with the addition of a small percentage of ethanol (B145695) to the eluent system to prevent streaking and improve separation. researchgate.net
The structural confirmation of (2-(triethoxysilyl)ethyl)imidazole relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. Key expected signals would include those for the imidazole ring protons, the methylene (B1212753) protons of the ethyl bridge, and the ethoxy group protons on the silicon atom. The integration of these signals confirms the relative number of protons in each part of the molecule, while the coupling patterns reveal the connectivity between adjacent protons.
¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the imidazole ring, the ethyl linker, and the ethoxy groups provide definitive evidence of the compound's structure. For instance, the ¹³C NMR spectrum of a similar compound, 1-(2-dodecylsulfanyl-ethyl)-1H-imidazole, clearly shows the signals corresponding to the carbons adjacent to the sulfur atom, confirming the successful addition to the vinyl group. researchgate.net
The following table provides a hypothetical representation of the kind of data that would be obtained from ¹H and ¹³C NMR analysis of (2-(triethoxysilyl)ethyl)imidazole, based on typical chemical shifts for similar structures. nih.govrsc.orgnih.gov
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Imidazole C2-H | ~7.5 | s |
| ¹H | Imidazole C4/5-H | ~7.0 | d |
| ¹H | Imidazole C4/5-H | ~6.9 | d |
| ¹H | N-CH₂ | ~4.1 | t |
| ¹H | Si-CH₂ | ~1.0 | t |
| ¹H | O-CH₂ | ~3.8 | q |
| ¹H | CH₃ | ~1.2 | t |
| ¹³C | Imidazole C2 | ~137 | |
| ¹³C | Imidazole C4 | ~129 | |
| ¹³C | Imidazole C5 | ~119 | |
| ¹³C | N-CH₂ | ~49 | |
| ¹³C | Si-CH₂ | ~12 | |
| ¹³C | O-CH₂ | ~58 | |
| ¹³C | CH₃ | ~18 | |
| s = singlet, d = doublet, t = triplet, q = quartet |
In addition to NMR, Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify characteristic functional groups. Key vibrational bands would include those for the C-H bonds of the alkyl and aromatic groups, the C=N and C=C stretching vibrations of the imidazole ring, and the strong Si-O-C stretching vibrations of the triethoxysilyl group.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which provides further confirmation of its elemental composition.
Mechanistic Investigations of 2 Triethoxysilyl Ethyl Imidazole Reactivity
Hydrolysis and Condensation Mechanisms of the Triethoxysilyl Group
The fundamental reactivity of (2-(triethoxysilyl)ethyl)imidazole is rooted in the hydrolysis of its triethoxysilyl group to form silanols (Si-OH), followed by the condensation of these silanols to create siloxane (Si-O-Si) bonds. nih.gov This two-step process is the basis for the formation of oligomeric and polymeric networks. The rates of these reactions are highly dependent on factors such as pH, water concentration, solvent, and the presence of catalysts. nih.govgelest.com
The hydrolysis of alkoxysilanes, including triethoxysilanes, is a well-studied process that can be catalyzed by both acids and bases. nih.govgelest.com Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water. unavarra.es In basic media, the reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov The reaction rate is slowest at a neutral pH of around 7. researchgate.net
The structure of the alkyl group attached to the silicon atom also influences the hydrolysis rate due to steric and inductive effects. unavarra.es For instance, studies on various organotriethoxysilanes have shown that the electronic density on the silicon atom, which can be probed by 29Si NMR, correlates with the reaction rate. unavarra.es
The following table presents a compilation of kinetic data for the hydrolysis of various triethoxysilanes under different conditions, providing insight into the factors that govern this reaction.
Table 1: Kinetic Data for the Hydrolysis of Various Triethoxysilanes
| Silane (B1218182) | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| Tetraethoxysilane (TEOS) | HCl (acidic) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | - | nih.gov |
| Tetraethoxysilane (TEOS) | NH₃ (basic) | 1.4 - 8 x 10⁴ s⁻¹ | 6 kcal mol⁻¹ | nih.gov |
| Tetraethoxysilane (TEOS) | Phosphoric acid | 1.1 - 5.4 x 10² M⁻¹ s⁻¹ | 33.3 kJ mol⁻¹ | nih.gov |
| Methyltriethoxysilane (MTES) | Alkaline medium (in methanol, 30°C) | 2.453 x 10⁴ s⁻¹ | 50.09 kJ mol⁻¹ | nih.gov |
| Ethyltriethoxysilane (ETES) | HCl (acidic) | ~60 mM⁻¹ h⁻¹ | Not specified | nih.govunavarra.es |
| Propyltriethoxysilane (PTES) | HCl (acidic) | ~40 mM⁻¹ h⁻¹ | Not specified | nih.gov |
This table is for illustrative purposes and combines data from various sources. Direct comparison of rates should be made with caution due to differing experimental conditions.
Following hydrolysis, the resulting silanol (B1196071) groups can undergo condensation reactions to form siloxane bonds, leading to the formation of dimers, trimers, and larger oligomeric and polymeric networks. scispace.com The condensation reaction can occur between two silanol groups to produce water as a byproduct, or between a silanol group and an ethoxy group to produce ethanol (B145695). The rate of condensation is also pH-dependent, generally being slowest in the pH range of 4-5 and increasing in more acidic or basic conditions. researchgate.net
The evolution of different silicon species during the hydrolysis and condensation of trialkoxysilanes can be effectively monitored using 29Si NMR spectroscopy. unavarra.esucsb.eduresearchgate.net The chemical shifts in 29Si NMR provide detailed information about the degree of hydrolysis and condensation of the silicon atoms. For example, a silicon atom in a monomeric, unhydrolyzed RSi(OEt)₃ species will have a different chemical shift than a silicon atom that has been fully hydrolyzed to RSi(OH)₃ or has formed one, two, or three siloxane bridges (T¹, T², and T³ structures, respectively). scispace.com
The table below illustrates the typical evolution of silicon species during the hydrolysis and condensation of methyltriethoxysilane (MTES) in an aqueous system, which serves as a model for the behavior of the triethoxysilyl group in (2-(triethoxysilyl)ethyl)imidazole.
Table 2: Evolution of Silicon Species during Hydrolysis and Condensation of Methyltriethoxysilane (MTES) in Aqueous Emulsion as Determined by 29Si NMR
| Time | Methylsilanetriol (Monomer, T⁰) | Dimer (T¹) | Higher Oligomers (T² and T³) |
|---|---|---|---|
| Initial | Present | Present | Absent |
| 24 Days | Present | Present | Starting to appear |
| 40 Days | Present | Present | Increasing |
| 50 Days | Mostly disappeared | Mostly disappeared | Predominant species |
Data adapted from a study on methyltriethoxysilane hydrolysis and condensation. scispace.com The percentages represent the relative abundance of the different silicon environments.
This progression from monomers to highly condensed structures is fundamental to the formation of siloxane-based materials and coatings from (2-(triethoxysilyl)ethyl)imidazole.
Role of the Imidazole (B134444) Moiety in Promoting or Influencing Silane Reactivity
The imidazole group in (2-(triethoxysilyl)ethyl)imidazole is not merely a passive organic substituent; it is expected to play a significant role in the hydrolysis and condensation of the triethoxysilyl group through intramolecular catalysis. nih.gov Imidazole is known to be an effective catalyst for the hydrolysis of esters and other acyl compounds, acting as a nucleophile or a general base. nih.govrsc.orgyoutube.com
In the context of (2-(triethoxysilyl)ethyl)imidazole, the imidazole moiety can act as a general base, accepting a proton from a water molecule and thereby increasing the nucleophilicity of the water for attack on the silicon atom. This intramolecular assistance can accelerate the rate of hydrolysis compared to an analogous alkyltriethoxysilane that lacks the imidazole group.
Furthermore, the imidazole group can influence the condensation reaction. By acting as a proton shuttle, it can facilitate the formation of siloxane bonds. The pH of the solution will dictate the protonation state of the imidazole ring, and thus its catalytic efficacy. rsc.org
Intermolecular and Intramolecular Interactions within Solution-Phase Systems
In solution, molecules of (2-(triethoxysilyl)ethyl)imidazole are subject to a variety of intermolecular and intramolecular interactions that can influence their reactivity and assembly.
Intramolecular Interactions: A key intramolecular interaction is the potential for the imidazole nitrogen to interact with the silicon atom, especially in a penta-coordinate transition state during hydrolysis. This through-space interaction could stabilize the transition state and lower the activation energy for hydrolysis. Hydrogen bonding between the N-H of the imidazole ring (if protonated) and the ethoxy oxygen atoms is also possible, which could influence the conformation of the molecule and the accessibility of the silicon center.
Intermolecular Interactions: Intermolecular interactions are crucial for the oligomerization and network formation processes. These include:
Hydrogen Bonding: After hydrolysis, the resulting silanol groups are strong hydrogen bond donors and acceptors. They can form extensive hydrogen bond networks with other silanol groups, water molecules, and the imidazole moieties of neighboring molecules. The imidazole ring itself can participate in hydrogen bonding, acting as both a donor (N-H) and an acceptor (the lone pair on the sp² nitrogen). nih.gov
π-π Stacking: The aromatic imidazole rings can engage in π-π stacking interactions, which can influence the orientation and packing of the molecules in solution and in the resulting condensed material. nih.gov
Van der Waals Forces: These forces will be present between the ethyl and ethoxy groups of the molecules.
Electrostatic Interactions: If the imidazole ring is protonated, it will introduce positive charges into the system, leading to electrostatic repulsion between molecules. Conversely, the silanolate groups (Si-O⁻) that can form under basic conditions will introduce negative charges. These electrostatic interactions will significantly affect the aggregation and condensation behavior. nih.gov
These complex interactions govern the solubility of the silane, the stability of the hydrolyzed species, and the structure of the resulting polysiloxane network. Spectroscopic techniques such as NMR and FT-IR can provide insights into these interactions in solution and in the solid state. nih.govresearchgate.net
Application As a Building Block in Hybrid Materials and Composites Research
Development of Sol-Gel Derived Hybrid Organic-Inorganic Materials
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For organosilanes like Imidazole (B134444), (2-(triethoxysilyl)ethyl)-, this process typically involves the hydrolysis of the triethoxysilyl groups to form silanols (Si-OH), followed by their condensation to form a cross-linked siloxane (Si-O-Si) network.
The architecture and morphology of sol-gel derived materials can be tailored by controlling various reaction parameters. While specific data for Imidazole, (2-(triethoxysilyl)ethyl)- is not available, in general, factors such as the water-to-silane ratio, catalyst type (acidic or basic), solvent, and temperature play a crucial role. For a hybrid material involving this compound, the imidazole group itself could influence the sol-gel process, potentially acting as a base catalyst and affecting the rates of hydrolysis and condensation, thereby influencing the final pore structure, surface area, and particle morphology of the material.
The incorporation of (2-(Triethoxysilyl)ethyl)imidazole into a sol-gel network would introduce organic functionalities into the inorganic silica (B1680970) matrix. The ethyl-imidazole group would act as a network modifier. The degree of crosslinking within the siloxane network would be influenced by the concentration of this organosilane relative to other tetra-functional silanes (like tetraethoxysilane, TEOS) that act as network formers. Higher concentrations of the bifunctional imidazole-silane would be expected to lead to a less densely cross-linked, more flexible, and potentially more hydrophobic material compared to a pure silica gel. The imidazole ring could also participate in secondary interactions, such as hydrogen bonding, further influencing the network structure.
Incorporation into Polymer Matrices for Functional Composites
The dual functionality of Imidazole, (2-(triethoxysilyl)ethyl)- also suggests its use as a coupling agent or additive in polymer composites, enhancing the interaction between an inorganic filler and an organic polymer matrix.
"Grafting to" and "grafting from" are two primary strategies for covalently attaching polymer chains to a surface. In the context of Imidazole, (2-(triethoxysilyl)ethyl)-, it could be first grafted onto a polymer backbone that has functional groups capable of reacting with the imidazole ring. Alternatively, the triethoxysilyl group could be used to anchor the molecule to an inorganic substrate, and the imidazole ring could then act as an initiation site for the "grafting from" polymerization of certain monomers. For example, some imidazole derivatives have been used to initiate the polymerization of epoxy resins.
Effective interfacial engineering is critical for the performance of polymer composites. Silane (B1218182) coupling agents are commonly used to improve the adhesion between inorganic fillers (e.g., silica, glass fibers) and a polymer matrix. Imidazole, (2-(triethoxysilyl)ethyl)- could function in this capacity. The triethoxysilyl end would hydrolyze and form strong covalent bonds with the hydroxyl groups on the surface of the inorganic filler. The imidazole-terminated ethyl chain would then extend into the polymer matrix, improving compatibility and adhesion through physical entanglement and potentially through chemical reactions with the polymer, depending on the nature of the matrix. This improved interfacial bonding would lead to enhanced mechanical properties such as tensile strength and modulus of the resulting composite.
Advanced Coating and Thin Film Deposition Methodologies
The ability of Imidazole, (2-(triethoxysilyl)ethyl)- to participate in sol-gel chemistry makes it a candidate for the formulation of functional coatings. Such coatings can be deposited using various techniques, including dip-coating, spin-coating, and spray-coating. After deposition, a thermal curing step is typically employed to complete the condensation of the silanol (B1196071) groups and form a stable, cross-linked film.
A patent for imidazole-containing coating compositions suggests that the inclusion of imidazole compounds in film-forming resins can enhance corrosion resistance and substrate adhesion. google.com While this patent does not specifically detail the use of Imidazole, (2-(triethoxysilyl)ethyl)-, it highlights the potential utility of the imidazole moiety in protective coatings. The triethoxysilyl group of the specified compound would provide a robust mechanism for bonding the coating to metallic or siliceous substrates, while the imidazole component could contribute to the anti-corrosion properties.
Fabrication of Protective and Functional Coatings
The dual functionality of (2-(triethoxysilyl)ethyl)imidazole makes it a prime candidate for the fabrication of protective and functional coatings through the sol-gel process. This process involves the hydrolysis of the triethoxysilyl groups to form silanol (Si-OH) groups, which then undergo condensation to form a cross-linked inorganic silica network. The imidazole group remains as a pendant functional group within this network, imparting specific properties to the final coating.
When used in conjunction with other precursors like tetraethoxysilane (TEOS), (2-(triethoxysilyl)ethyl)imidazole can be incorporated into hybrid organic-inorganic coatings. The resulting coatings can exhibit a combination of properties derived from both the inorganic silica component (e.g., hardness, thermal stability) and the organic imidazole component (e.g., corrosion resistance, specific chemical reactivity).
The imidazole moiety is known for its ability to act as a corrosion inhibitor for various metals, including steel and aluminum. When incorporated into a coating, the imidazole groups can adsorb onto the metal surface, forming a protective layer that hinders corrosive processes. Research on similar imidazole derivatives has demonstrated significant improvements in corrosion resistance. For instance, studies on epoxy coatings modified with imidazole-loaded nanoparticles have shown a substantial decrease in corrosion rates. While specific data for (2-(triethoxysilyl)ethyl)imidazole is not extensively published, the expected performance can be extrapolated from research on related compounds.
Illustrative Research Findings on Corrosion Inhibition by Imidazole-Modified Coatings:
The following table presents representative data on the corrosion inhibition efficiency of coatings containing imidazole derivatives, as determined by electrochemical impedance spectroscopy (EIS). These values illustrate the potential improvement in corrosion protection that could be expected from coatings functionalized with (2-(triethoxysilyl)ethyl)imidazole.
| Coating System | Substrate | Corrosion Inhibitor | Inhibition Efficiency (%) |
| Epoxy | Mild Steel | None | - |
| Epoxy + Imidazole-loaded Nanoparticles | Mild Steel | Imidazole | >95% kelid1.ir |
| Epoxy-Thiol | Steel | Imidazole | High |
| Ionic Liquid | Carbon Steel | Imidazole Derivative | >99% youtube.com |
This table presents illustrative data based on published research on similar imidazole-containing systems to indicate the potential performance of (2-(triethoxysilyl)ethyl)imidazole.
Surface Modification for Enhanced Adhesion and Durability
A critical application of (2-(triethoxysilyl)ethyl)imidazole lies in its ability to function as an adhesion promoter at the interface between organic polymers and inorganic substrates. The triethoxysilyl group can form strong, covalent bonds with hydroxyl groups present on the surface of inorganic materials such as glass, metals, and silica nanoparticles. Following hydrolysis, the silanol groups of the organosilane condense with the surface hydroxyls, creating a durable link.
The ethyl-imidazole portion of the molecule extends away from the surface and can interact with or become part of a polymer matrix, for example, an epoxy or polyurethane coating. This creates a molecular bridge between the inorganic substrate and the organic coating, significantly enhancing interfacial adhesion. Improved adhesion is crucial for the long-term durability of coatings, as it prevents delamination, blistering, and subsequent corrosion at the substrate-coating interface.
The enhancement of adhesion can be quantified using methods such as the pull-off adhesion test (ASTM D4541). kelid1.irelcometerusa.com While specific data for (2-(triethoxysilyl)ethyl)imidazole is limited, studies on similar amino and epoxy-functional silanes have consistently shown a marked increase in adhesion strength when used to treat substrate surfaces or as additives in coating formulations.
Representative Data on Adhesion Strength Improvement with Silane Coupling Agents:
The table below provides typical adhesion strength values for coatings on different substrates with and without the use of a silane adhesion promoter. This data serves to illustrate the expected impact of using (2-(triethoxysilyl)ethyl)imidazole to enhance coating adhesion.
| Coating | Substrate | Adhesion Promoter | Pull-off Adhesion Strength (MPa) |
| Epoxy | Steel | None | 5.2 |
| Epoxy | Steel | Amino-functional silane | 9.8 |
| Polyurethane | Aluminum | None | 3.5 |
| Polyurethane | Aluminum | Epoxy-functional silane | 7.1 |
This table provides representative data from studies on similar functional silanes to demonstrate the potential adhesion enhancement offered by (2-(triethoxysilyl)ethyl)imidazole.
Research into Surface Functionalization and Interface Science
Modification of Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides)
The functionalization of inorganic substrates with organosilanes like Imidazole (B134444), (2-(triethoxysilyl)ethyl)- is a cornerstone of advanced materials development. This surface modification is primarily aimed at altering the inherent properties of the substrate, such as its chemical reactivity, adhesion characteristics, and corrosion resistance. The process leverages the reactivity of the triethoxysilyl group with surface hydroxyl (-OH) groups present on materials like silica (SiO2) and various metal oxides (e.g., alumina, titania, zinc oxide).
The formation of self-assembled monolayers (SAMs) is a sophisticated method for creating highly ordered and well-defined surfaces. While extensive research exists for various organosilanes, the principles are directly applicable to Imidazole, (2-(triethoxysilyl)ethyl)-. The process of SAM formation is influenced by several factors, including the concentration of the silane (B1218182), the reaction time, temperature, and the nature of the solvent. nih.gov
Characterization of these monolayers is crucial to understanding their structure and properties. Techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) are commonly employed. Contact angle measurements reveal changes in surface wettability, indicating the successful grafting of the silane. Ellipsometry provides information on the thickness of the formed monolayer, which is typically in the nanometer range. XPS is used to determine the elemental composition of the surface, confirming the presence of the silane and its specific functional groups. AFM allows for the visualization of the surface topography at the nanoscale, providing insights into the uniformity and packing of the monolayer. mpg.de While specific data for Imidazole, (2-(triethoxysilyl)ethyl)- is not widely published, the table below provides representative data for a generic triethoxysilane-modified silica surface to illustrate the expected changes upon SAM formation.
| Characterization Technique | Untreated Silica | Silane-Modified Silica (Illustrative) |
| Water Contact Angle | < 20° | 60-80° |
| Monolayer Thickness (Ellipsometry) | N/A | 1 - 2 nm |
| Surface Elemental Composition (XPS) | Si, O | Si, O, C, N |
| Surface Roughness (AFM, Rms) | ~0.5 nm | ~0.7 nm |
The interaction of Imidazole, (2-(triethoxysilyl)ethyl)- with a substrate surface involves both chemisorption and physisorption. Chemisorption is the dominant mechanism for the attachment of the silane to hydroxyl-rich surfaces. As previously described, this involves the formation of covalent Si-O-Substrate bonds, which are strong and irreversible. This process is the foundation for the creation of a stable and durable surface modification.
Physisorption, which involves weaker van der Waals forces and hydrogen bonding, also plays a role, particularly in the initial stages of SAM formation and in the interaction of the imidazole head group with the surface. On certain metal oxide surfaces, the imidazole ring itself can interact with surface metal ions. For instance, the nitrogen atoms in the imidazole ring can act as Lewis bases and coordinate with Lewis acidic sites on the metal oxide surface. This interaction can be particularly significant on surfaces like copper oxide, where azole compounds are known to be effective corrosion inhibitors. mdpi.com Theoretical studies on the adsorption of imidazole on copper surfaces have shown that the molecule can bond with surface copper ions, with adsorption energies influenced by surface defects and the presence of other adsorbed species. researchgate.net This dual nature of interaction—covalent bonding through the silane anchor and coordinative or weaker interactions through the imidazole head—makes this molecule a versatile tool for surface engineering.
Role of the Imidazole Group in Surface Interaction and Adsorption Phenomena
The terminal imidazole group of Imidazole, (2-(triethoxysilyl)ethyl)- is instrumental in defining the functionality of the modified surface. Imidazole is an aromatic heterocycle containing two nitrogen atoms, one of which has a lone pair of electrons that can participate in hydrogen bonding or act as a ligand for metal ions. This capability is central to its role in various surface phenomena.
One of the key functions of the imidazole group is its ability to chelate with metal ions. This has been demonstrated in the context of controlling the release of metal ions from a substrate. For example, imidazole-functionalized coatings on zinc alloys have been shown to effectively inhibit the release of Zn2+ ions through the formation of Zn2+-imidazole complexes. nih.gov This interaction not only modulates the local chemical environment at the surface but also enhances the stability of the coating itself.
The imidazole moiety can also influence the adsorption of other molecules onto the modified surface. Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions with a variety of organic and biological molecules. This property is particularly relevant in applications such as chromatography, where imidazole-functionalized silica has been used to separate nucleobases and nucleosides through hydrogen bonding and electrostatic interactions. nih.gov The pH-responsive nature of the imidazole ring (pKa ~7) also means that the surface charge and interaction potential can be tuned by changing the pH of the surrounding medium.
Surface Engineering for Controlled Wettability and Biocompatibility (Focus on Material Properties, Not Biological Interaction Itself)
The ability to precisely control the surface properties of a material is a primary goal of surface engineering. Imidazole, (2-(triethoxysilyl)ethyl)- provides a means to manipulate surface wettability and other properties relevant to biocompatibility from a materials perspective.
Wettability, typically quantified by the water contact angle, is a critical surface property. A hydrophilic surface has a low contact angle, while a hydrophobic surface has a high contact angle. The introduction of an imidazole-functionalized silane layer can significantly alter the wettability of a substrate. While the alkyl chain and the siloxane network can increase the hydrophobic character compared to a clean, hydrophilic silica surface, the polar imidazole group can impart a degree of hydrophilicity or at least moderate the hydrophobicity. The final wettability will be a function of the packing density and orientation of the molecules in the SAM. By controlling these parameters, a desired level of wettability can be achieved. rsc.orgresearchgate.net
The table below illustrates how surface modification with different terminal groups on a silane can affect the water contact angle on a silica surface.
| Surface Modifier | Terminal Group | Typical Water Contact Angle |
| None (Bare Silica) | -OH | < 20° |
| Alkylsilane | -CH3 | ~110° |
| Aminosilane (B1250345) | -NH2 | 40-60° |
| Imidazole-silane (Expected) | Imidazole | 60-80° |
From the perspective of material properties related to biocompatibility, the surface chemistry and topography play crucial roles. A well-defined, stable surface modification with a specific chemistry can prevent non-specific protein adsorption, a key factor in the biocompatibility of implanted materials. nih.govnih.gov The imidazole group, with its capacity for specific, controlled interactions, can be used to create surfaces that are less prone to fouling. Furthermore, the ability of imidazole to complex with certain metal ions can be leveraged to create surfaces with tailored properties, for example, by acting as a tie-layer to improve the adhesion of subsequent biocompatible coatings. google.com The engineering of the surface at this molecular level is a critical step in the development of advanced materials for a variety of applications.
Catalytic Applications and Ligand Research
Exploration as a Ligand in Transition Metal Catalysis
The imidazole (B134444) moiety is a well-established N-heterocyclic ligand in coordination chemistry. Its nitrogen atoms can donate lone pairs of electrons to form stable complexes with a wide array of transition metals. The presence of the (2-(triethoxysilyl)ethyl)- substituent provides a means to modify the electronic and steric properties of the resulting metal complex and to anchor it to solid supports.
The synthesis of metal complexes using Imidazole, (2-(triethoxysilyl)ethyl)- as a ligand generally involves the direct reaction of the ligand with a suitable transition metal salt. The imidazole ring acts as a Lewis base, coordinating to the metal center. ajol.info This process is typically carried out in an anhydrous organic solvent, such as ethanol (B145695) or tetrahydrofuran, often under an inert atmosphere to prevent premature hydrolysis of the triethoxysilyl group. ajol.infonih.gov
The general synthetic approach involves mixing the silylated imidazole ligand with a metal precursor in a specific molar ratio and heating the mixture to facilitate the coordination reaction. ajol.info The resulting complex can then be isolated and characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, and elemental analysis. ajol.infonih.gov
Table 1: Synthesis of Metal-Imidazole Complexes
| Metal Precursor | Ligand | General Complex Structure |
|---|---|---|
| Palladium(II) chloride (PdCl₂) | Imidazole, (2-(triethoxysilyl)ethyl)- | [Pd(L)₂Cl₂] |
| Rhodium(I) chloride dimer ([Rh(COD)Cl]₂) | Imidazole, (2-(triethoxysilyl)ethyl)- | [Rh(L)(COD)Cl] |
| Copper(II) chloride (CuCl₂) | Imidazole, (2-(triethoxysilyl)ethyl)- | [Cu(L)₄]Cl₂ |
| Nickel(II) chloride (NiCl₂·6H₂O) | Imidazole, (2-(triethoxysilyl)ethyl)- | [Ni(L)₄Cl₂] |
L = Imidazole, (2-(triethoxysilyl)ethyl)-
Transition metal complexes bearing imidazole-based ligands are active catalysts for a variety of organic transformations. The catalytic performance is intrinsically linked to the catalyst's structure, which encompasses both electronic and steric effects. nih.gov The nature of the metal center and the substituents on the ligand dictate the activity and selectivity of the catalyst. nih.govresearchgate.net While specific studies on the catalytic activity of complexes derived solely from Imidazole, (2-(triethoxysilyl)ethyl)- are not extensively detailed in the provided results, the general catalytic behavior of related metal-imidazole systems can be inferred.
These complexes are potential candidates for reactions such as:
Cross-Coupling Reactions: Palladium-imidazole complexes are known to catalyze Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.
Hydrogenation: Rhodium and Ruthenium complexes can be effective in the hydrogenation of unsaturated compounds.
Oxidation: Copper and Manganese complexes may be employed in oxidation reactions.
The steric bulk introduced by the (2-(triethoxysilyl)ethyl)- group can influence the selectivity of these transformations, for instance, by controlling access to the metal's active site. nih.gov
Table 2: Potential Catalytic Applications of Metal-(2-(triethoxysilyl)ethyl)imidazole Complexes
| Organic Transformation | Plausible Metal Center | Role of the Metal-Ligand Complex |
|---|---|---|
| Heck Vinylaton | Palladium (Pd) | Catalyzes the coupling of an unsaturated halide with an alkene. |
| Suzuki Coupling | Palladium (Pd) | Facilitates the reaction between an organoboron compound and an organohalide. |
| Catalytic Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Activates molecular hydrogen for the reduction of double or triple bonds. |
Heterogenization of Homogeneous Catalysts via Silane (B1218182) Anchoring
A significant application of Imidazole, (2-(triethoxysilyl)ethyl)- is in the heterogenization of homogeneous catalysts. rsc.orgresearchgate.net Homogeneous catalysts, while often exhibiting high activity and selectivity, are difficult to separate from the reaction products, which hinders their recycling and can lead to product contamination. researchgate.net Heterogenization addresses this by immobilizing the catalyst on a solid support. researchgate.net
The triethoxysilyl group is the key functional moiety for this purpose. It can be readily grafted onto the surface of oxide materials, most commonly silica (B1680970) (SiO₂), through a sol-gel process or direct condensation. This involves the hydrolysis of the ethoxy groups to form silanols (Si-OH), which then condense with the hydroxyl groups on the silica surface, forming stable covalent Si-O-Si bonds.
This process effectively anchors the imidazole ligand, and consequently any coordinated metal catalyst, to the solid support. researchgate.net The resulting heterogeneous catalyst combines the advantages of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (ease of separation, reusability, and potential for use in continuous-flow reactors). rsc.orgresearchgate.net
Organocatalytic Applications of the Imidazole Moiety
The imidazole ring itself possesses catalytic activity, a principle observed in the active sites of many hydrolytic enzymes like chymotrypsin. nih.gov This allows Imidazole, (2-(triethoxysilyl)ethyl)- to function as an organocatalyst, particularly in reactions where general base or nucleophilic catalysis is required. nih.gov
The imidazole moiety can act as a catalyst in several ways:
General Base Catalysis: The non-protonated nitrogen atom can act as a Brønsted base, abstracting a proton from a substrate to enhance its reactivity. This mechanism is prominent in the hydrolysis of esters. rsc.org
Nucleophilic Catalysis: The imidazole ring can act as a nucleophile, attacking an electrophilic center (e.g., a carbonyl carbon) to form a reactive intermediate, such as an acylimidazolide. This intermediate is more susceptible to subsequent reaction, for example, with water or an alcohol, after which the imidazole catalyst is regenerated. nih.govresearchgate.net
Studies have demonstrated that imidazole and its derivatives can catalyze the hydrolysis of esters like acetylthiocholine (B1193921) and ethyl dichloroacetate (B87207) in a concentration-dependent manner. nih.govrsc.org The presence of the (2-(triethoxysilyl)ethyl)- group offers the possibility of immobilizing this organocatalyst onto a support like silica, creating a recyclable and robust solid-phase organocatalyst.
Table 3: Organocatalytic Reactions Promoted by the Imidazole Moiety
| Reaction Type | Catalytic Role of Imidazole | Example Substrate |
|---|---|---|
| Ester Hydrolysis | General Base & Nucleophilic Catalyst | Phenyl acetate, Ethyl dichloroacetate nih.govrsc.org |
| Acyl Group Transfer | Nucleophilic Catalyst | Transfer of activated acyl groups nih.gov |
Advanced Characterization Techniques for Research on 2 Triethoxysilyl Ethyl Imidazole and Its Derivatives
Spectroscopic Analysis of Reaction Pathways and Product Structure (e.g., Advanced NMR, FTIR, Raman, XPS)
Spectroscopic techniques are indispensable for probing the molecular structure and chemical transformations of (2-(triethoxysilyl)ethyl)imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for confirming the synthesis and purity of imidazole (B134444) derivatives. researchgate.net For organosilanes like (2-(triethoxysilyl)ethyl)imidazole, ²⁹Si NMR is particularly insightful, providing information about the tetrahedral silicon environment and confirming the presence of silicon-oxygen and silicon-carbon bonds. Advanced 2D NMR techniques, such as COSY and HMQC, can be employed to make unambiguous assignments of proton and carbon signals, which is especially useful for complex derivatives or when the imidazole moiety is incorporated into a larger polymer structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique for monitoring the key chemical reactions involving (2-(triethoxysilyl)ethyl)imidazole. The hydrolysis of the triethoxysilyl groups into silanol (B1196071) (Si-OH) groups and their subsequent condensation to form siloxane (Si-O-Si) networks can be tracked by observing changes in the Si-O-C (~1100 cm⁻¹) and Si-O-Si (~1020 cm⁻¹) stretching bands. The characteristic bands of the imidazole ring (e.g., C=N, C=C stretching) and the ethyl linker can also be identified. researchgate.net In composite materials, FTIR can confirm the covalent bonding and interaction between the silane (B1218182) coupling agent and the matrix or substrate. researchgate.net
Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to FTIR, particularly for samples in aqueous media or for studying symmetric vibrations that are weak in the infrared spectrum. It can be used to characterize the vibrational modes of the imidazole ring and the siloxane network, providing insights into molecular structure and bonding within derived materials.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of materials modified with (2-(triethoxysilyl)ethyl)imidazole. It can verify the successful grafting of the silane onto a substrate by detecting the Si 2p, O 1s, N 1s, and C 1s core level signals. High-resolution scans of these peaks can provide information about the chemical environment, for instance, distinguishing between Si-C, Si-O-C, and Si-O-Si bonding environments.
A summary of typical spectroscopic data for related compounds is presented below.
| Spectroscopic Technique | Functional Group / Atom | Typical Chemical Shift / Wavenumber | Reference |
| ¹H NMR | Imidazole Ring Protons | δ 7.0 - 8.0 ppm | researchgate.net |
| ¹³C NMR | Imidazole Ring Carbons | δ 120 - 140 ppm | researchgate.net |
| ²⁹Si NMR | R-Si(OEt)₃ | δ -45 to -50 ppm | |
| FTIR | Si-O-C Stretch | ~1100 cm⁻¹ | researchgate.net |
| FTIR | Si-O-Si Stretch | ~1020 cm⁻¹ | researchgate.net |
| FTIR | Imidazole Ring Vibrations | 1400 - 1600 cm⁻¹ | researchgate.net |
Microscopic and Imaging Techniques for Morphological and Structural Analysis (e.g., TEM, SEM, AFM)
Microscopy techniques are vital for visualizing the morphology and structure of materials and surfaces functionalized with (2-(triethoxysilyl)ethyl)imidazole at the micro- and nanoscale.
Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure of materials. In the context of composites, TEM can reveal the dispersion of nanoparticles or fillers that have been surface-modified with (2-(triethoxysilyl)ethyl)imidazole. It can provide high-resolution images showing the interface between the filler and the polymer matrix, helping to assess the effectiveness of the silane coupling agent in promoting adhesion. For instance, TEM has been used to characterize the microstructure of materials incorporating imidazole derivatives, such as confirming a "star-net" structure in certain polymer systems. researchgate.net
Scanning Electron Microscopy (SEM): SEM is widely used to study the surface topography and morphology of materials. For composites containing (2-(triethoxysilyl)ethyl)imidazole as a coupling agent, SEM of fracture surfaces can provide evidence of improved interfacial adhesion. core.ac.uk A rougher fracture surface with less evidence of filler pull-out typically indicates better stress transfer between the filler and the matrix, a direct consequence of the enhanced bonding provided by the silane. core.ac.uk SEM can also be used to visualize coatings and films created from (2-(triethoxysilyl)ethyl)imidazole-based precursors.
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can map surface topography with nanoscale precision. It is particularly useful for characterizing self-assembled monolayers (SAMs) of (2-(triethoxysilyl)ethyl)imidazole on substrates like silica (B1680970) or metal oxides. AFM can provide data on the uniformity, thickness, and roughness of the silane layer, which are critical parameters for applications in adhesion, biocompatible coatings, and sensor technology.
| Technique | Information Obtained | Typical Application | Reference |
| TEM | Internal morphology, particle dispersion, interfacial analysis | Nanocomposites, core-shell structures | researchgate.net |
| SEM | Surface topography, fracture surface analysis, particle distribution | Composites, coatings, modified surfaces | core.ac.uk |
| AFM | Nanoscale surface roughness, film thickness, molecular ordering | Self-assembled monolayers, thin films | psu.edu |
Scattering and Diffraction Methods for Structural Elucidation (e.g., SAXS, WAXS, XRD)
Scattering and diffraction techniques use X-rays or neutrons to probe the atomic and molecular arrangement within a material, providing critical structural information over different length scales.
X-ray Diffraction (XRD): XRD is primarily used to identify crystalline phases and determine the crystal structure of materials. psu.edu For derivatives of (2-(triethoxysilyl)ethyl)imidazole that are crystalline, single-crystal XRD can provide a definitive molecular structure. researchgate.net In the context of semi-crystalline polymers or composites, XRD is used to assess changes in the degree of crystallinity of the matrix upon addition of the silane-modified fillers.
Wide-Angle X-ray Scattering (WAXS): WAXS, which is essentially the same technique as XRD, is applied to both crystalline and non-crystalline materials to probe atomic-scale structure (0.1 to 1 nm). researchgate.net In amorphous materials or polymers modified with (2-(triethoxysilyl)ethyl)imidazole, WAXS can provide information on the average distance between polymer chains or molecular segments. psu.eduresearchgate.net
Small-Angle X-ray Scattering (SAXS): SAXS is a complementary technique that probes larger structural features, typically in the range of 1 to several hundred nanometers. researchgate.net It is ideal for characterizing the size, shape, and distribution of nanoparticles, micelles, or microdomains within a material. psu.edu For example, in a nanocomposite where (2-(triethoxysilyl)ethyl)imidazole is used to functionalize silica nanoparticles, SAXS can be used to study the aggregation state of the nanoparticles within the polymer matrix and to characterize the structure of the interfacial layer between the particle and the polymer. researchgate.net
| Technique | Probed Length Scale | Structural Information | Application Example | Reference |
| XRD | Atomic (Interatomic distances) | Crystalline structure, phase identification, degree of crystallinity | Analysis of crystalline imidazole derivatives or semi-crystalline polymers. | researchgate.netpsu.edu |
| WAXS | 0.1 - 1 nm | Short-range order in amorphous materials, atomic structure | Characterizing atomic structure in non-crystalline polymers. | psu.eduresearchgate.net |
| SAXS | 1 - 100+ nm | Size, shape, and distribution of nanoscale features (e.g., particles, pores) | Studying nanoparticle dispersion in composites. | psu.eduresearchgate.net |
Rheological and Mechanical Property Characterization of Derived Materials
The ultimate goal of using (2-(triethoxysilyl)ethyl)imidazole in many applications is to enhance the macroscopic properties of materials. Rheological and mechanical testing are therefore critical for evaluating the performance of the final products.
Rheological Analysis: Rheology is the study of the flow and deformation of matter. For materials like adhesives, coatings, or polymer composites processed in a molten state, rheological measurements are crucial. The viscosity, storage modulus (G'), and loss modulus (G'') of a polymer melt can be significantly influenced by the addition of fillers functionalized with (2-(triethoxysilyl)ethyl)imidazole. Improved dispersion and interfacial interactions, facilitated by the silane, can lead to changes in the viscoelastic behavior of the material, which is important for both processing and final material properties. Rheological studies have been performed on drilling fluids containing imidazole derivatives to assess their performance at high temperatures. researchgate.net
Mechanical Property Characterization: The incorporation of (2-(triethoxysilyl)ethyl)imidazole as a coupling agent is often intended to improve the mechanical properties of composite materials. core.ac.uk Standard mechanical tests are used to quantify these improvements.
Tensile Testing: Measures properties like tensile strength, Young's modulus, and elongation at break. Significant improvements in tensile strength and modulus are often observed in composites where the silane enhances the adhesion between an inorganic filler and an organic polymer matrix. core.ac.ukresearchgate.net
Flexural Testing: Determines the material's stiffness and strength under bending loads.
Impact Testing (e.g., Izod, Charpy): Measures the material's toughness and resistance to fracture under a sudden load.
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of a solid material as a function of temperature and frequency. It can be used to determine the glass transition temperature (Tg) and to understand how the silane-modified interface affects the damping properties of the material.
The effectiveness of silane treatment on mechanical properties can be significant. For example, in polypropylene (B1209903) composites, treatment of a filler with an aminosilane (B1250345) led to a notable increase in tensile yield stress compared to composites with untreated filler. core.ac.uk
| Mechanical Property | Description | Typical Effect of (2-(triethoxysilyl)ethyl)imidazole | Reference |
| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled. | Increased due to improved stress transfer across the filler-matrix interface. | core.ac.uk |
| Young's Modulus | A measure of the material's stiffness. | Often increased with the addition of stiff, well-bonded fillers. | researchgate.net |
| Fracture Toughness | A measure of a material's resistance to crack propagation. | Can be enhanced by mechanisms that dissipate energy at the crack tip, often improved by strong interfacial adhesion. | ejcmpr.com |
| Glass Transition Temp. (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state. | May shift depending on the interaction between the polymer and the functionalized filler. | researchgate.net |
Computational and Theoretical Studies on 2 Triethoxysilyl Ethyl Imidazole
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are used to solve the Schrödinger equation (or its density-based equivalent) to determine the molecule's stable geometric structure and its electronic characteristics.
Detailed computational studies specifically for (2-(triethoxysilyl)ethyl)imidazole are not widely available in public literature, but the methodologies can be understood from research on analogous molecules. For instance, studies on compounds like 2-ethyl-1H-benzo[d]imidazole utilize DFT methods, such as B3LYP with a 6-31G(d) basis set, to calculate optimized molecular geometries, including bond lengths and angles. researchgate.net Such calculations provide a precise three-dimensional picture of the molecule in its ground state.
Table 1: Example of Calculated Geometrical Parameters for an Imidazole (B134444) Derivative (2-ethyl-1H-benzo[d]imidazole) using DFT (B3LYP/6-31G(d)) This table illustrates the type of data obtained from quantum chemical calculations. Data is for an analogous compound.
| Parameter | Bond Length (Å) / Angle (°) |
| N7-C8 | 1.312 |
| C1-N7 | 1.390 |
| C2-N9-C8 | 107.4 |
| C3-C2-N9 | 133.1 |
| Data sourced from a study on 2-ethyl-1H-benzo[d]imidazole. researchgate.net |
Furthermore, quantum chemical methods are used to explore electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg A small gap suggests the molecule is more likely to be reactive. For (2-(triethoxysilyl)ethyl)imidazole, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed across the silyl (B83357) group, indicating the sites most susceptible to electrophilic and nucleophilic attack, respectively. These calculations also yield other electronic descriptors like molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for intermolecular interactions. semanticscholar.org
Molecular Dynamics Simulations of Sol-Gel Processes and Interfacial Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net This method is particularly well-suited for investigating complex processes like sol-gel chemistry and the interaction of molecules at interfaces, which are central to the applications of (2-(triethoxysilyl)ethyl)imidazole.
The sol-gel process involves the hydrolysis of the triethoxysilyl group to form silanols (Si-OH), followed by condensation reactions between silanols or between a silanol (B1196071) and an ethoxy group to form siloxane (Si-O-Si) bridges. MD simulations can model these reactions in a solvent (typically water/alcohol mixtures). By simulating a system containing multiple (2-(triethoxysilyl)ethyl)imidazole molecules and solvent, researchers can observe the aggregation dynamics, the formation of oligomers, and the eventual transition from a sol (colloidal suspension) to a gel (a continuous network). rsc.org These simulations provide insights into how factors like concentration, temperature, and pH influence the rate of gelation and the final structure of the resulting polymer network. rsc.org
MD simulations are also invaluable for studying interfacial interactions, for example, when (2-(triethoxysilyl)ethyl)imidazole is used as a coupling agent or for surface modification. researchgate.netnih.gov Simulations can model the adsorption of the molecule onto a substrate (e.g., silica (B1680970), metal oxide). They can reveal:
Adsorption Conformation: The preferred orientation of the molecule on the surface. It is expected that the silanol groups formed after hydrolysis will bind to the surface, while the imidazole group orients away from it.
Interfacial Bonding: The nature and strength of the bonds formed between the molecule and the substrate, including hydrogen bonds and covalent Si-O-Substrate linkages.
Layer Structure: How the molecules pack together on the surface, which determines the properties of the resulting film. Simulations can show the formation of well-ordered monolayers versus disordered, multilayered structures. dtic.mil
By analyzing the trajectories and interaction energies from MD simulations, a detailed, atomistic picture of the interfacial region can be constructed. dtic.mil
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Catalytic Pathways
While MD simulations show how molecules move and interact, Density Functional Theory (DFT) is employed to investigate the details of chemical reactions at the electronic level. nih.gov For (2-(triethoxysilyl)ethyl)imidazole, DFT is the primary tool for studying the mechanisms of its hydrolysis and condensation reactions, as well as its potential catalytic activity.
A DFT study of the hydrolysis of the Si-O-C bond would involve calculating the energy profile of the reaction pathway. This includes identifying the structures of the reactants, transition states, and products. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. nih.gov DFT can be used to explore how the reaction is catalyzed, for instance by acid or base, by modeling the catalyst's interaction with the molecule during the reaction.
Table 2: Example of Calculated Activation Energies for a Cycloaddition Reaction using DFT This table illustrates the type of kinetic data obtained from DFT studies to compare different reaction pathways. Data is for an unrelated reaction.
| Reaction Pathway | Solvent | Activation Free Energy (kcal/mol) | Rate Constant (s⁻¹) |
| Pathway A | THF | 18.9 | 5.3 x 10² |
| Pathway B (Regioisomeric) | THF | 20.4 | 4.4 x 10¹ |
| Data sourced from a DFT study on a (3+2) cycloaddition reaction. nih.gov |
Furthermore, the imidazole moiety of the molecule can itself act as a catalyst for other reactions. Its basic nitrogen atoms can function as proton acceptors or general base catalysts. DFT calculations can be used to investigate these catalytic pathways. For a given reaction, researchers can model the entire catalytic cycle, calculating the energies of all intermediates and transition states to understand the mechanism and predict the catalyst's efficiency. These studies can reveal how the electronic structure of the imidazole ring is tuned by its connection to the silyl group, potentially altering its catalytic properties.
Prediction of Self-Assembly Behavior and Material Architectures
The dual functionality of (2-(triethoxysilyl)ethyl)imidazole—with a reactive silyl group at one end and a polar, interactive imidazole group at the other—makes it an ideal candidate for creating highly ordered, self-assembled materials. Theoretical and computational methods can predict how these molecules will organize under different conditions.
The self-assembly process is driven by a delicate balance of intermolecular forces, including covalent bonding (from condensation), hydrogen bonding (involving the imidazole N-H and silanols), and van der Waals interactions. nih.gov Computational approaches to predict this behavior often combine elements from both quantum mechanics and molecular dynamics.
Coarse-Grained (CG) Simulations: For large-scale assembly, all-atom MD simulations can be computationally prohibitive. In CG models, groups of atoms are represented as single beads, allowing for the simulation of larger systems over longer timescales. This approach can predict the formation of micelles, bilayers, or other mesophases in solution.
Molecular Dynamics of Monolayer Formation: All-atom MD can be used to simulate the self-assembly of (2-(triethoxysilyl)ethyl)imidazole on a surface to form a self-assembled monolayer (SAM). These simulations can predict the packing density, tilt angle of the molecules, and the degree of ordering in the final SAM.
Geometric and Energetic Analysis: The molecule's intrinsic geometry, as determined by quantum chemical calculations, plays a significant role. For example, the steric hindrance and shape of the molecule can dictate whether it forms a closely packed hexagonal structure or a less dense arrangement. nih.gov By calculating the interaction energies between multiple molecules in various configurations, the most stable, and therefore most likely, self-assembled architecture can be predicted.
Through these predictive studies, it's possible to design material architectures from the bottom up, envisioning how to control processing conditions (e.g., solvent, temperature, substrate) to achieve a desired structure, such as a highly ordered film for an electronic device or a porous network for a catalytic support.
Future Research Directions and Emerging Applications
Design of Novel Multi-Functional Organosilane Precursors
A significant avenue of future research lies in using Imidazole (B134444), (2-(triethoxysilyl)ethyl)- as a foundational building block for more complex, multi-functional organosilane precursors. The inherent reactivity of the imidazole ring allows for its modification to introduce additional functionalities, leading to next-generation coupling agents and surface modifiers with tailored properties.
Research efforts are being directed toward creating hybrid pharmacophore systems where the imidazole-silane structure is linked to other active chemical groups. nih.govscilit.com For instance, combining the imidazole-silane with other heterocyclic compounds like triazoles or thiazoles could yield precursors with a synergistic blend of properties, such as enhanced antimicrobial activity alongside superior adhesion. nih.govnih.gov The strategy involves designing molecules where the silane (B1218182) group anchors the compound to a surface, while the complex imidazole-based head provides multiple functionalities. nih.gov
Another area of exploration is the development of novel catalysts. By supporting the imidazole-silane onto nanoparticles, such as magnetic iron oxide, researchers can create efficient and reusable heterogeneous catalysts. rsc.orgresearchgate.net In such systems, the silane facilitates the attachment to the nanoparticle core, and the imidazole ring acts as the catalytic site for various organic transformations, including esterification and the synthesis of other heterocyclic compounds. researchgate.net This approach aligns with green chemistry principles by enabling easy catalyst recovery and reuse. rsc.org
| Additional Functional Group | Potential Combined Functionality | Target Application |
|---|---|---|
| Thiazole/Triazole Moiety | Adhesion promotion, corrosion inhibition, and antimicrobial/antifungal properties. nih.govscilit.com | Antimicrobial coatings, functionalized medical devices. |
| Pyrazine Moiety | Anti-inflammatory and antioxidant properties combined with surface binding. nih.gov | Biocompatible coatings for implants. |
| Metal Nanoparticle Core (e.g., Fe3O4) | Heterogeneous catalysis with magnetic recoverability. rsc.orgresearchgate.net | Sustainable chemical synthesis, reusable catalysts. |
| Fluorinated Chains | Hydrophobicity (water repellency) and adhesion. | Self-cleaning surfaces, moisture-resistant electronics. |
Integration into Advanced Manufacturing and Additive Technologies
The properties of Imidazole, (2-(triethoxysilyl)ethyl)- make it a prime candidate for integration into advanced manufacturing processes, including the fabrication of printed circuit boards (PCBs) and additive manufacturing (3D printing). Its ability to improve the adhesion between dissimilar materials is of critical importance. google.com
In electronics manufacturing, imidazole-silanes have been identified as highly effective surface finishing agents for the copper foils used in copper-clad laminates. google.comgoogle.com They simultaneously prevent corrosion of the copper and significantly enhance the adhesion between the metal and the resin substrate (e.g., epoxy), which is crucial for the reliability and performance of PCBs. google.comgoogle.com Future work will likely focus on optimizing these formulations for next-generation, high-density, and flexible circuit boards.
In the realm of additive manufacturing, this organosilane could address key challenges related to material performance and functionality.
Functional Fillers : Research has shown that treating nanoparticles like titanium dioxide with a combination of an imidazole and a silane coupling agent improves their dispersion within a polymer matrix. researchgate.net This leads to composite materials with enhanced thermal stability and mechanical properties. researchgate.net This approach could be used in 3D printing filaments or resins to create parts with superior strength, UV resistance, or thermal management capabilities.
Interlayer Adhesion : In printing processes like Fused Deposition Modeling (FDM), the strength of the final part is often limited by the adhesion between printed layers. Imidazole, (2-(triethoxysilyl)ethyl)- could be incorporated into polymer formulations or used as a primer to promote covalent bonding across layers, thereby improving the structural integrity of printed objects.
Vat Photopolymerization (SLA/DLP) : It could be formulated into photocurable resins to improve the adhesion of the printed part to the build plate and enhance the mechanical properties of the final cured object. Its imidazole group could also potentially interact with the photoinitiator system or the polymer backbone.
| Advanced Manufacturing Process | Potential Role of Imidazole, (2-(triethoxysilyl)ethyl)- | Anticipated Benefit |
|---|---|---|
| Printed Circuit Board (PCB) Fabrication | Surface treatment for copper foil. google.comgoogle.com | Improved resin-to-metal adhesion, heat resistance, and corrosion prevention. google.com |
| Additive Manufacturing (Composites) | Surface modifier for inorganic fillers (e.g., TiO2, glass fibers). researchgate.netecopowerchem.com | Enhanced filler dispersion, improved mechanical and thermal properties of the composite part. researchgate.net |
| Additive Manufacturing (Polymers) | Additive in filaments or resins to promote cross-linking. | Increased interlayer adhesion and overall part strength. |
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly focused on developing environmentally benign manufacturing processes. rsc.org Future research into the production of Imidazole, (2-(triethoxysilyl)ethyl)- and related compounds will prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances. taylorfrancis.com
Traditional synthesis methods often rely on organic solvents and may require multiple steps. Emerging research highlights several green strategies applicable to imidazole and silane chemistry:
Solvent-Free Reactions : Performing reactions in a solvent-free or solid-state condition, for instance by grinding reactants together, can dramatically reduce environmental impact and simplify product work-up. taylorfrancis.comwisdomlib.org
Multi-Component Reactions (MCRs) : Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates improves atom economy and process efficiency. taylorfrancis.comresearchgate.net
Benign Catalysts : Replacing hazardous or expensive catalysts with more environmentally friendly alternatives, such as certain Lewis acids or reusable solid catalysts, is a key goal. wisdomlib.orgsciepub.com
Alternative Energy Sources : The use of microwave or ultrasound irradiation can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating. taylorfrancis.com
For Imidazole, (2-(triethoxysilyl)ethyl)-, a potential green synthesis route could involve a one-pot reaction of the necessary precursors under solvent-free conditions using a recyclable catalyst. sciepub.com This stands in contrast to conventional methods that might involve multiple steps with purification in between, generating more waste.
| Green Chemistry Principle | Application to Imidazole-Silane Synthesis | Potential Advantage |
|---|---|---|
| Atom Economy | Employing multi-component reactions (MCRs) to build the molecule in one step. researchgate.net | Maximizes incorporation of reactant atoms into the final product, reducing waste. |
| Use of Safer Solvents/Solvent-Free Conditions | Conducting synthesis by grinding solid reactants or using water as a solvent. taylorfrancis.comwisdomlib.org | Eliminates the need for volatile organic compounds (VOCs), simplifying containment and disposal. |
| Energy Efficiency | Utilizing microwave-assisted synthesis. taylorfrancis.com | Reduces reaction times from hours to minutes, lowering overall energy consumption. |
| Catalysis | Using reusable, solid-supported, or environmentally benign catalysts. rsc.orgsciepub.com | Improves efficiency and allows for easy separation and reuse of the catalyst. |
Exploration in Smart Materials and Responsive Systems
"Smart" materials, which can change their properties in response to external stimuli, represent a frontier in materials science. idu.ac.idnih.gov The unique chemistry of Imidazole, (2-(triethoxysilyl)ethyl)- makes it an excellent candidate for creating such responsive systems.
The imidazole ring is known to be sensitive to pH. This property can be harnessed to create pH-responsive materials. For example, a surface coated with this silane could exhibit different properties, such as wettability or adhesiveness, at different pH levels. This could be applied to:
Controlled-Release Systems : A coating could be designed to release an encapsulated substance (e.g., a corrosion inhibitor or a drug) only when the local pH changes to a specific value.
Smart Adhesives : An adhesive could be formulated to bond strongly at a neutral pH but weaken or detach in an acidic or basic environment, allowing for reversible adhesion. azom.com
Sensors : When immobilized on a substrate, changes in the protonation state of the imidazole ring could be detected electrochemically or optically, forming the basis of a pH sensor.
Furthermore, the hydrogen-bonding capabilities of the imidazole group, combined with the robust network-forming ability of the silane, could be exploited in the development of self-healing materials. idu.ac.id In such a system, the siloxane network would provide the structural framework, while reversible hydrogen bonds involving the imidazole moieties could break upon damage and reform under specific conditions (e.g., application of heat or a change in pH), thus repairing the material. The development of such intelligent systems hinges on integrating stimuli-responsive molecular units into stable material platforms, a role for which Imidazole, (2-(triethoxysilyl)ethyl)- is well-suited. nih.gov
Q & A
Basic: What are the key synthetic routes for preparing (2-(triethoxysilyl)ethyl)imidazole, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting imidazole derivatives with triethoxysilane-containing precursors (e.g., chloropropyltriethoxysilane) under anhydrous conditions. For example:
- Step 1 : React 1-vinylimidazole with (3-chloropropyl)triethoxysilane in the presence of a radical initiator (e.g., AIBN) to form the ethyl-linked silane-imidazole adduct .
- Step 2 : Purify via column chromatography or vacuum distillation, monitoring by TLC or HPLC (retention time ~6–10 min under NP-HPLC conditions) .
Optimization focuses on controlling moisture (to prevent silane hydrolysis), solvent polarity (e.g., toluene for inertness), and temperature (60–80°C for radical reactions). Yields range from 40–60% depending on steric hindrance .
Basic: Which spectroscopic techniques are critical for confirming the structure of (2-(triethoxysilyl)ethyl)imidazole?
- IR Spectroscopy : Key peaks include:
- 3100–3070 cm⁻¹ (imidazole C-H stretching)
- 1080–1100 cm⁻¹ (Si-O-C asymmetric stretching)
- 2850–2970 cm⁻¹ (triethoxysilyl C-H) .
- ¹H NMR : Distinct signals at δ 0.6–0.8 ppm (Si-CH₂), δ 1.2 ppm (triethoxy CH₃), and δ 3.8 ppm (Si-O-CH₂). Imidazole protons appear at δ 6.9–7.5 ppm .
- ²⁹Si NMR : A resonance at −45 to −55 ppm confirms the triethoxysilyl group .
Advanced: How can conflicting solubility data between theoretical calculations and experimental results be resolved for silane-functionalized imidazoles?
Discrepancies often arise from hydrolysis of the triethoxysilyl group or aggregation in polar solvents. Strategies include:
- Dynamic Light Scattering (DLS) : Measure particle size in solution to detect aggregates.
- pH Control : Perform solubility tests in buffered solutions (pH 4–9) to stabilize the silane .
- Validation via LC-MS : Confirm molecular integrity by comparing observed [M+H]⁺ peaks with theoretical masses .
Advanced: What methodologies are used to study the grafting efficiency of (2-(triethoxysilyl)ethyl)imidazole onto silica surfaces?
- Thermogravimetric Analysis (TGA) : Quantify organic content (5–15 wt%) after grafting onto silica nanoparticles .
- XPS : Measure Si 2p binding energy shifts (103–104 eV for grafted siloxane vs. 102 eV for unmodified silica) .
- Competitive Reaction Design : Introduce a sacrificial silane (e.g., methyltriethoxysilane) to suppress self-condensation. Optimal grafting occurs at 70°C in ethanol/water (95:5 v/v) .
Basic: What are the primary applications of this compound in materials science?
- Surface Modification : Enhances adhesion in epoxy resins by forming covalent Si-O-Si bonds with glass/metal substrates .
- Nanocomposites : Acts as a coupling agent in silica-polymer matrices, improving dispersion (reducing agglomerates by ~30% per TEM analysis) .
Advanced: How does the steric bulk of the imidazole ring affect the hydrolysis kinetics of the triethoxysilyl group?
The imidazole group accelerates hydrolysis due to its basicity, which catalyzes silanol condensation. However, steric hindrance from the ethyl spacer slows hydrolysis by ~20% compared to propyl-linked analogs. Kinetic studies using pH-stat titration show:
- Rate constant (k) = 1.2 × 10⁻³ s⁻¹ (ethyl-linked) vs. 1.5 × 10⁻³ s⁻¹ (propyl-linked) in pH 7 buffer .
Basic: What safety precautions are essential when handling (2-(triethoxysilyl)ethyl)imidazole?
- Ventilation : Use fume hoods to avoid inhaling silanol byproducts.
- Moisture Control : Store under nitrogen to prevent hydrolysis.
- PPE : Nitrile gloves and goggles; silanes can cause skin/eye irritation .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify nucleophilic sites (e.g., imidazole N3).
- Frontier Molecular Orbitals : HOMO localization on the imidazole ring predicts ligand behavior in metal complexes (e.g., Cu²⁺ coordination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
